molecular formula C8H6BrFO2 B2636141 4-Bromo-3-fluoro-2-methoxy-benzaldehyde CAS No. 1695567-81-7

4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Cat. No. B2636141
M. Wt: 233.036
InChI Key: PYWGJFVEOGVKSP-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxy-benzaldehyde is an organic compound with the empirical formula C8H7BrFO2 . It is used as a building block in the synthesis of a non-acid degradable linker for solid-phase synthesis .


Synthesis Analysis

A new synthesis of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .


Molecular Structure Analysis

The molecular weight of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde is 233.04 . The SMILES string representation is COc1cc(Br)ccc1C=O .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-methoxy-benzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Copolymers

Research demonstrates the use of similar halogenated and methoxy-substituted benzaldehydes in the synthesis of novel copolymers. These copolymers are synthesized via radical initiation and are analyzed for their composition and structural properties. The research indicates the potential of using 4-Bromo-3-fluoro-2-methoxy-benzaldehyde in polymer chemistry for creating materials with specific thermal and physical properties, as evidenced by studies on trisubstituted ethylenes copolymerized with styrene (Kharas et al., 2016).

Metabolism by Fungi

Another area of interest is the metabolism of halogenated compounds by fungi, which has been studied to understand the bioconversion of such compounds. Research on the white rot fungus Bjerkandera adusta shows the fungus's ability to produce halogenated methoxybenzaldehyde metabolites, suggesting potential biotechnological applications in environmental remediation or the synthesis of complex organic compounds (Beck et al., 2000).

Synthesis of Anticancer Compounds

The synthesis and evaluation of novel compounds for anticancer activities also represent a significant application. For example, fluorinated analogues of combretastatin A-4 have been synthesized using similar halogenated and methoxy-substituted benzaldehydes, demonstrating the potential of such compounds in developing new anticancer drugs (Lawrence et al., 2003).

Chemical Reactions and Characterization

Additionally, the reactivity and characterization of methoxy-substituted benzaldehydes have been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry. Studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes offer valuable information for understanding and optimizing chemical reactions involving similar compounds (Malik et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWGJFVEOGVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Synthesis routes and methods

Procedure details

Sodium methoxide (28% methanol solution, 69.1 g) was added to a solution of 4-bromo-2,3-difluorobenzaldehyde (52.8 g) in methanol (600 mL) at room temperature. The mixture was refluxed under nitrogen atmosphere for 2 hours and concentrated in vacuo to about 1/4 volume. The mixture was diluted with ethyl acetate and water. The mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (52.3 g).
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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